molecular formula C13H9N3O2 B1404717 4-Oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde CAS No. 1610377-19-9

4-Oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde

Cat. No.: B1404717
CAS No.: 1610377-19-9
M. Wt: 239.23 g/mol
InChI Key: GTIOQFIDPGGZFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, Pyrazolo[1,5-a]pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives. Their carbonylation catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution yielded methyl 4-oxo-4,5-dihydropyrazolo-[1,5-a]pyrazine-7-carboxylates, which were transformed into the corresponding carboxylic acids by alkaline hydrolysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the Biginelli-type reaction of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds was found to require no catalysts and proceeds in boiling DMF to give 2-aryl-6-RC(O)-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-carbonitriles in good yields .

Scientific Research Applications

Synthesis and Crystal Structures

  • Synthesis Techniques : This compound has been synthesized through various techniques, including condensation of chalcones with hydrazine hydrate in the presence of aliphatic acids. These methods offer advantages like simple work-up procedures and good yields (Loh et al., 2013).

  • Crystal Structure Analysis : X-ray single crystal structure determination has been used to characterize the structures of these compounds. Such studies help in understanding the molecular geometry and interactions within the compound (Loh et al., 2013).

Chemical Properties and Reactions

  • Chemical Reactions : Research includes studies on how these compounds react under different conditions, such as with hydrazines and chalcone-like heteroanalogues. These reactions are significant for understanding the chemical behavior and potential applications of the compound (Trilleras et al., 2013).

  • Molecular Structures : Studies have also focused on the molecular structure of the compound, which is crucial for predicting its reactivity and stability in different environments (Samar et al., 2011).

Potential Applications

  • Antimicrobial Activities : Some derivatives of this compound have been studied for their antimicrobial properties. This includes screening against various bacteria and fungi, indicating potential applications in medicinal chemistry (Samar et al., 2017).

  • Heterocyclic Chemistry : The compound has been used as a precursor for the synthesis of novel heterocycles. These heterocycles have potential applications in various fields, including pharmaceuticals and materials science (Baashen et al., 2017).

  • Antineoplastic Activity : There's research into its derivatives for antineoplastic activities, exploring their potential in cancer treatment (Gašparová et al., 2010).

Properties

IUPAC Name

4-oxo-2-phenyl-5H-pyrazolo[1,5-a]pyrazine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O2/c17-8-10-11(9-4-2-1-3-5-9)15-16-7-6-14-13(18)12(10)16/h1-8H,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIOQFIDPGGZFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CNC(=O)C3=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201155707
Record name Pyrazolo[1,5-a]pyrazine-3-carboxaldehyde, 4,5-dihydro-4-oxo-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201155707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1610377-19-9
Record name Pyrazolo[1,5-a]pyrazine-3-carboxaldehyde, 4,5-dihydro-4-oxo-2-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1610377-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrazine-3-carboxaldehyde, 4,5-dihydro-4-oxo-2-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201155707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde
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4-Oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde
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4-Oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde
Reactant of Route 4
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Reactant of Route 5
4-Oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde
Reactant of Route 6
4-Oxo-2-phenyl-4,5-dihydropyrazolo[1,5-a]pyrazine-3-carbaldehyde

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